molecular formula C11H23ClHgO B14534175 Chloro(2-methoxydecyl)mercury CAS No. 62594-83-6

Chloro(2-methoxydecyl)mercury

Cat. No.: B14534175
CAS No.: 62594-83-6
M. Wt: 407.34 g/mol
InChI Key: DNHMSKBMKRVMML-UHFFFAOYSA-M
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Description

Chloro(2-methoxydecyl)mercury is an organomercury compound with the chemical formula C11H23ClHgO This compound is characterized by the presence of a mercury atom bonded to a chloro group and a 2-methoxydecyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro(2-methoxydecyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxydecyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

HgCl2+C11H23ClOC11H23ClHgO+HCl\text{HgCl}_2 + \text{C}_{11}\text{H}_{23}\text{ClO} \rightarrow \text{C}_{11}\text{H}_{23}\text{ClHgO} + \text{HCl} HgCl2​+C11​H23​ClO→C11​H23​ClHgO+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of mercury compounds due to their toxicity and environmental impact. The use of advanced purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(2-methoxydecyl)mercury undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various mercury-containing products.

    Reduction: Reduction reactions can convert this compound to other organomercury compounds.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while substitution with thiols can produce thiomercury compounds.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its effects on biological systems and potential use in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the production of specialized materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of chloro(2-methoxydecyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The compound can bind to the thiol groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is primarily responsible for its biological activity and potential toxicity.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Known for its high toxicity and environmental impact.

    Ethylmercury: Used in vaccines as a preservative (thimerosal).

    Phenylmercury: Employed as a fungicide and antiseptic.

Uniqueness

Chloro(2-methoxydecyl)mercury is unique due to its specific structure, which imparts distinct chemical and biological properties. Unlike methylmercury and ethylmercury, it has a longer alkyl chain with a methoxy group, influencing its reactivity and interactions with biological molecules.

Conclusion

This compound is a versatile organomercury compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry. due to its toxicity, careful handling and proper safety measures are essential when working with this compound.

Properties

CAS No.

62594-83-6

Molecular Formula

C11H23ClHgO

Molecular Weight

407.34 g/mol

IUPAC Name

chloro(2-methoxydecyl)mercury

InChI

InChI=1S/C11H23O.ClH.Hg/c1-4-5-6-7-8-9-10-11(2)12-3;;/h11H,2,4-10H2,1,3H3;1H;/q;;+1/p-1

InChI Key

DNHMSKBMKRVMML-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC(C[Hg]Cl)OC

Origin of Product

United States

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